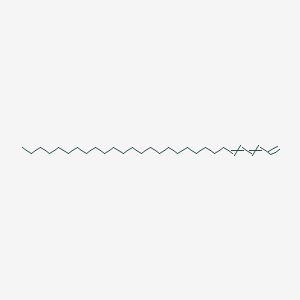
Nonacosatriene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonacosatriene is a hydrocarbon compound with the molecular formula C29H54 . It is characterized by the presence of three double bonds in its structure, specifically at the 6th, 9th, and 12th positions. This compound is part of the larger family of trienes, which are hydrocarbons containing three double bonds. This compound is often found in natural sources such as plant waxes and insect pheromones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nonacosatriene typically involves the use of long-chain alkenes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be repeated to introduce multiple double bonds into the hydrocarbon chain. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plant waxes, where it is present in significant quantities. The extraction process typically involves solvent extraction followed by purification using techniques such as column chromatography. Alternatively, chemical synthesis methods, such as the aforementioned Wittig reaction, can be scaled up for industrial production .
化学反応の分析
Types of Reactions
Nonacosatriene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: The double bonds in this compound can be reduced to form saturated hydrocarbons using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: Hydrogen gas (H2), Pd/C catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
科学的研究の応用
Nonacosatriene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of trienes and the mechanisms of various organic reactions.
Biology: this compound is found in the cuticular hydrocarbons of insects and plays a role in communication and mating behaviors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the field of drug delivery and as bioactive compounds.
作用機序
The mechanism of action of nonacosatriene in biological systems involves its interaction with specific receptors or enzymes. In insects, this compound acts as a pheromone, binding to olfactory receptors and triggering behavioral responses. The molecular targets and pathways involved in these interactions are still being studied, but it is known that this compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and behavior .
類似化合物との比較
Nonacosatriene can be compared with other similar compounds, such as:
Heptacosatriene (C27H50): Similar in structure but with a shorter carbon chain.
Hentriacontatriene (C31H58): Similar in structure but with a longer carbon chain.
Nonacosadiene (C29H56): Similar in carbon chain length but with only two double bonds.
The uniqueness of this compound lies in its specific arrangement of double bonds and its presence in certain natural sources, which gives it distinct chemical and biological properties .
特性
CAS番号 |
77046-59-4 |
|---|---|
分子式 |
C29H54 |
分子量 |
402.7 g/mol |
IUPAC名 |
nonacosa-1,3,5-triene |
InChI |
InChI=1S/C29H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-29H2,2H3 |
InChIキー |
LBZGCBBFUAJASK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


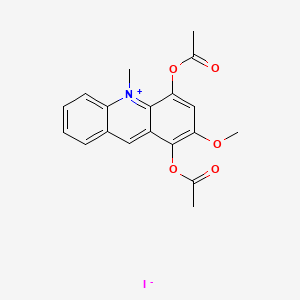
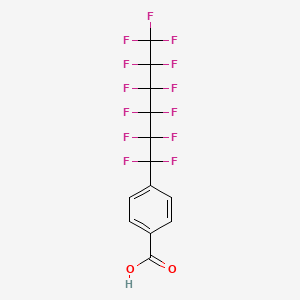

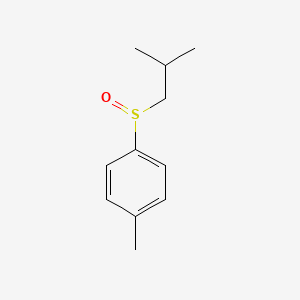
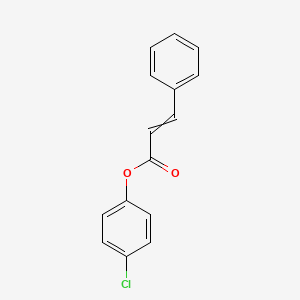
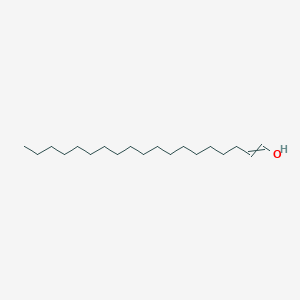

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
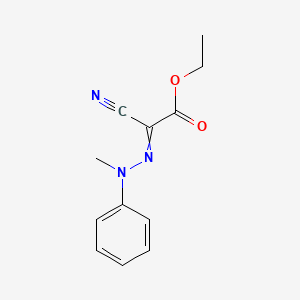
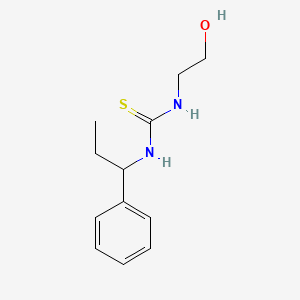
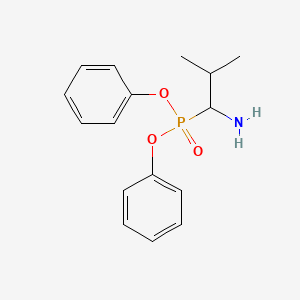

![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)

